Y-27632 dihidrocloruro

Descripción general

Descripción

Y-27632 es un inhibidor de la quinasa de proteína asociada a Rho, que contiene bobina en espiral (ROCK), permeable a las células, altamente potente y selectivo. Inhibe tanto ROCK1 como ROCK2 compitiendo con ATP por la unión al sitio catalítico . Este compuesto se usa ampliamente en la investigación científica debido a su capacidad para mejorar la supervivencia de las células madre embrionarias humanas y su papel en varios procesos celulares.

Aplicaciones Científicas De Investigación

Y-27632 tiene una amplia gama de aplicaciones en la investigación científica:

Investigación de Células Madre: Mejora la supervivencia de las células madre embrionarias humanas al prevenir la apoptosis inducida por la disociación.

Cultivo Celular: Se utiliza para mejorar la recuperación de las células madre embrionarias humanas después de la clasificación celular activada por fluorescencia.

Criopreservación: Aumenta la tasa de supervivencia de las células madre embrionarias humanas individuales criopreservadas.

Reprogramación y Diferenciación: Facilita la reprogramación de fibroblastos a neuronas y mejora la supervivencia de las monocapas de células madre embrionarias humanas durante los protocolos de diferenciación.

Mecanismo De Acción

Y-27632 ejerce sus efectos al inhibir la quinasa de proteína asociada a Rho (ROCK), que juega un papel crucial en varios procesos celulares como la contracción del músculo liso, la migración celular y la apoptosis . Al competir con ATP por la unión al sitio catalítico de ROCK1 y ROCK2, Y-27632 inhibe eficazmente su actividad, lo que lleva a la modulación de las vías de señalización descendentes .

Análisis Bioquímico

Biochemical Properties

Y-27632 dihydrochloride functions as a competitive inhibitor of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of these enzymes . This inhibition leads to the modulation of several downstream signaling pathways. The compound has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2 . Additionally, Y-27632 dihydrochloride interacts with other biomolecules such as PRK2, albeit with lower affinity (IC50 = 600 nM) .

Cellular Effects

Y-27632 dihydrochloride has profound effects on various cell types and cellular processes. It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis . The compound also promotes the reprogramming of fibroblasts to neurons and improves the survival of cryopreserved cells . Furthermore, Y-27632 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCK1 and ROCK2 .

Molecular Mechanism

At the molecular level, Y-27632 dihydrochloride exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets involved in cytoskeletal organization, cell adhesion, and motility . Additionally, Y-27632 dihydrochloride can modulate gene expression by affecting transcription factors regulated by ROCK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Y-27632 dihydrochloride can vary over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that Y-27632 dihydrochloride can maintain its inhibitory effects on ROCK1 and ROCK2, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of Y-27632 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK1 and ROCK2 without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Y-27632 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2 . The compound can influence metabolic flux and metabolite levels by modulating the activity of these kinases . Additionally, Y-27632 dihydrochloride may interact with other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Y-27632 dihydrochloride is transported and distributed through various mechanisms. The compound is cell-permeable and can diffuse across cell membranes . It may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Y-27632 dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target the cytoplasm and cytoskeleton, where it interacts with ROCK1 and ROCK2 . Post-translational modifications and targeting signals may direct Y-27632 dihydrochloride to specific organelles or compartments within the cell .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Y-27632 puede sintetizarse mediante un proceso de múltiples pasos que involucra la reacción de 4-aminometilpiridina con cloruro de ácido ciclohexanocarboxílico, seguida de la reducción de la amida resultante con hidruro de litio y aluminio . El producto final se obtiene después de la purificación mediante recristalización.

Métodos de Producción Industrial

En entornos industriales, la producción de Y-27632 implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica sistemas automatizados para el control preciso de los parámetros de reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Y-27632 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Típicamente involucran nucleófilos como iones hidróxido o aminas.

Reacciones de Oxidación: Se pueden llevar a cabo utilizando agentes oxidantes como el permanganato de potasio.

Reacciones de Reducción: A menudo implican agentes reductores como el hidruro de litio y aluminio.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de Y-27632, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales presentes en el compuesto .

Comparación Con Compuestos Similares

Y-27632 a menudo se compara con otros inhibidores de ROCK como fasudil y netarsudil. Si bien todos estos compuestos inhiben ROCK, Y-27632 es único en su alta potencia y selectividad para ROCK1 y ROCK2 . Otros compuestos similares incluyen:

Fasudil: Otro inhibidor de ROCK con un rango más amplio de dianas de quinasa.

Netarsudil: Un inhibidor de ROCK más reciente con similar eficacia pero diferentes propiedades farmacocinéticas.

Y-27632 destaca por sus efectos bien documentados sobre la supervivencia de las células madre y su amplio uso en diversas aplicaciones de investigación .

Propiedades

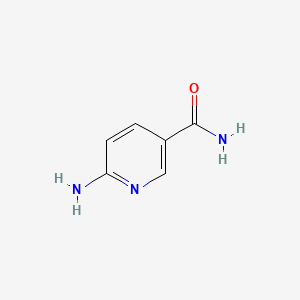

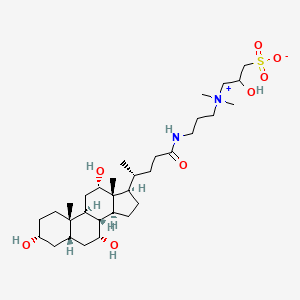

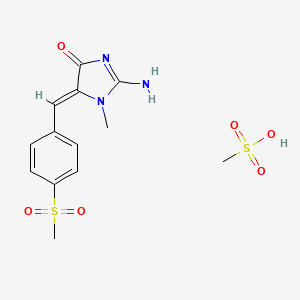

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOZTVGMEWJPKR-VOMCLLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043740 | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146986-50-7 | |

| Record name | Y 27632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-27632 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-27632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?

A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].

Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?

A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:

- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].

- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.

Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?

A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.

Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?

A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.

Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?

A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:

- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.

- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)